5-Bromoquinolin-4-ol
Overview
Description
5-Bromoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C₉H₆BrNO. It is a derivative of quinoline, where a bromine atom is substituted at the 5th position and a hydroxyl group at the 4th position.
Mechanism of Action
Target of Action
Quinoline and its derivatives, to which 5-bromoquinolin-4-ol belongs, have been found to have a wide range of applications in medicinal and synthetic organic chemistry . They are often used as scaffolds in drug discovery , suggesting that they interact with a variety of biological targets.
Mode of Action
The interaction of quinoline derivatives with their targets often involves binding to specific receptors or enzymes, leading to changes in their activity . The bromine atom in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of quinoline derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-4-ol can be achieved through several methods. One common approach involves the bromination of quinolin-4-ol. This reaction typically uses bromine or a bromine source in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-4-one derivatives.
Reduction Reactions: The compound can be reduced to form 5-bromoquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various 5-substituted quinolin-4-ol derivatives.
Oxidation: Formation of 5-bromoquinolin-4-one.
Reduction: Formation of 5-bromoquinoline.
Scientific Research Applications
5-Bromoquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinolin-4-ol: Similar structure but with the bromine atom at the 6th position.
5-Chloroquinolin-4-ol: Similar structure but with a chlorine atom instead of bromine.
5-Bromoquinoline: Lacks the hydroxyl group at the 4th position
Uniqueness
5-Bromoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows for diverse chemical modifications and applications. Its specific substitution pattern provides distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHOUIRHKSQBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621173 | |
Record name | 5-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723283-89-4 | |
Record name | 5-Bromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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